5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
Overview
Description
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one is a chemical compound with the CAS Number: 104566-45-2. Its molecular weight is 144.56 and its IUPAC name is 5-chloro-4-methylpyridazin-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9). This indicates the molecular structure of the compound .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyridazinones have been associated with a wide range of pharmacological activities .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized as a precursor in the synthesis of anticonvulsant and muscle relaxant derivatives . Sharma et al. (2013) synthesized a series of derivatives evaluated for anticonvulsant activity and muscle relaxant activity, showing promising results compared to standard drugs (Sharma, Verma, Sharma, & Prajapati, 2013).
- Maeba and Castle (1979) reported on the thermolysis of related compounds leading to novel synthetic routes for pyridazines, demonstrating the chemical flexibility and reactivity of the pyridazinone core (Maeba & Castle, 1979).
Biological Applications
- A study by Sudhana et al. (2019) explored novel dihydropyridine analogs as potent antioxidants, emphasizing the structural utility of pyridazinone derivatives in developing therapeutic agents with antioxidative properties (Sudhana & Jangampalli Adi, 2019).
Materials Science and Photophysics
- Desai et al. (2016) conducted a steady-state absorption and fluorescence study on pyridazin-3(2H)-one derivatives, estimating the ground and excited-state dipole moments. This research highlights the potential of such compounds in optical materials and sensors (Desai et al., 2016).
Herbicide Development
- Hilton et al. (1969) examined pyridazinone herbicides , uncovering the mechanisms through which such compounds inhibit photosynthesis in plants, suggesting their application in agricultural chemistry (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities . They have been found to exhibit anti-inflammatory, analgesic, and antipyretic properties .
Mode of Action
Many nonsteroidal anti-inflammatory drugs (nsaids), which include some pyridazinone derivatives, act by blocking the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes
properties
IUPAC Name |
4-chloro-5-methyl-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSTBCKLBQPON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NNC1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288799 | |
Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104566-45-2 | |
Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104566-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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